(-)-Menthyloxyacetic acid

概要

説明

(-)-Menthyloxyacetic acid is a useful research compound. Its molecular formula is C12H22O3 and its molecular weight is 214.30 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43708. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(-)-Menthyloxyacetic acid is a compound derived from menthol, known for its potential biological activities. This article explores its biological properties, including its effects on cellular processes, mechanisms of action, and therapeutic potentials, supported by various research findings and case studies.

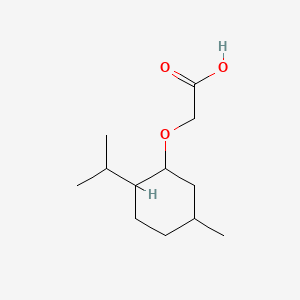

This compound is characterized by the following chemical structure:

- Molecular Formula : CHO

- Molecular Weight : 200.28 g/mol

This compound exhibits specific stereochemistry that influences its biological interactions.

1. Inhibition of Protein Tyrosine Phosphatases (PTPs)

Research indicates that this compound derivatives can inhibit protein tyrosine phosphatases, particularly TC-PTP. This inhibition has been linked to enhanced phosphorylation of substrates such as the epidermal growth factor receptor (EGFR).

- IC values for various PTPs are summarized in Table 1:

| PTP | IC (nM) |

|---|---|

| TC-PTP | 4.3 ± 0.2 |

| PTP1B | 34.0 ± 2.8 |

| SHP2 | >1000 |

The compound showed a dose-dependent increase in EGFR phosphorylation, suggesting its role as a selective TC-PTP inhibitor .

2. Cellular Effects

In cellular assays using PTP1B-deficient mouse embryo fibroblast cells, treatment with this compound resulted in significant increases in the levels of phosphorylated EGFR. Specifically, at concentrations of 5 nM to 50 nM, the phosphorylation levels increased by approximately 2 to 5-fold compared to controls .

3. Antioxidant Activity

Studies have shown that this compound possesses antioxidant properties. It can scavenge free radicals and reduce oxidative stress markers in vitro, which may contribute to its therapeutic potential against oxidative stress-related diseases .

Case Study 1: Inhibition of Cancer Cell Proliferation

A study investigated the effects of this compound on cancer cell lines. Results demonstrated that treatment with this compound led to a significant reduction in cell viability and proliferation rates in breast cancer cells. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival and proliferation .

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of this compound in models of neurodegeneration. The compound was found to enhance neuronal survival under stress conditions by modulating apoptotic pathways and reducing inflammation .

The biological activities of this compound can be attributed to several mechanisms:

- Selective Inhibition : The compound selectively inhibits certain PTPs, which play critical roles in cellular signaling.

- Antioxidative Properties : Its ability to neutralize free radicals contributes to its protective effects against oxidative damage.

- Modulation of Signaling Pathways : By influencing key signaling pathways, this compound can alter cellular responses related to growth and apoptosis.

科学的研究の応用

Medicinal Chemistry

1.1 Antidiabetic Properties

Research indicates that (-)-menthyloxyacetic acid derivatives demonstrate significant inhibitory effects on protein tyrosine phosphatase 1B (PTP1B), an important target in the treatment of type 2 diabetes. A study showed that a derivative of this compound exhibited an IC50 value of approximately 9.2 nM against TC-PTP, highlighting its potential as a therapeutic agent for managing blood glucose levels .

1.2 Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. These findings suggest that this compound could be a candidate for developing new anticancer drugs .

Material Science

2.1 Surfactant Applications

This compound has been studied for its surfactant properties, particularly in the formation of micelles in hydrocarbon solvents. This property is beneficial for applications in emulsion stabilization and as a dispersant in various formulations, including cosmetics and pharmaceuticals . Its ability to self-assemble into micelles enhances the solubility of hydrophobic compounds, making it valuable for drug delivery systems.

2.2 Polymer Chemistry

The compound is also utilized in polymer chemistry for modifying cellulose. Research has demonstrated that this compound can facilitate cellulose dissolution without covalent bond formation, which is crucial for developing biodegradable materials and enhancing the processing of cellulose-based products .

Biochemical Applications

3.1 Enzyme Inhibition

Studies have highlighted the role of this compound as an enzyme inhibitor, particularly against various phosphatases involved in cellular signaling pathways. By selectively inhibiting these enzymes, it can modulate biological processes such as metabolism and cell growth, providing insights into its potential therapeutic uses .

3.2 Solvent Properties

The unique solvent properties of this compound have been explored for dissolving complex biomolecules and facilitating biochemical reactions. Its efficacy as a solvent can enhance reaction rates and yields in synthetic organic chemistry, making it a useful reagent in laboratory settings .

Case Studies

特性

IUPAC Name |

2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c1-8(2)10-5-4-9(3)6-11(10)15-7-12(13)14/h8-11H,4-7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CILPHQCEVYJUDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OCC(=O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871388 | |

| Record name | {[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71420-37-6, 40248-63-3 | |

| Record name | 2-[[5-Methyl-2-(1-methylethyl)cyclohexyl]oxy]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71420-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-p-Menth-3-yloxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040248633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ((5-Methyl-2-(1-methylethyl)cyclohexyl)oxy)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071420376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 71420-37-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | {[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [[5-methyl-2-(1-methylethyl)cyclohexyl]oxy]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-p-menth-3-yloxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is (-)-Menthyloxyacetic acid used in material science?

A1: this compound is employed as a chiral building block in synthesizing novel materials. Specifically, it's used to create tailored cellulose esters. [] This is achieved by reacting the acid with cellulose in the presence of a coupling agent like N,N'-carbonyldiimidazole (CDI). The resulting cellulose esters possess unique properties depending on the incorporated chiral moiety.

Q2: What makes the synthesis method using this compound advantageous?

A2: The synthesis of cellulose esters with this compound utilizes mild reaction conditions and a highly efficient coupling method. [] This allows for the creation of highly pure and functionalized cellulose derivatives with minimal degradation of the cellulose backbone. This control over the synthesis process is crucial for tailoring the properties of the final material.

Q3: What potential applications do these cellulose esters possess?

A3: The cellulose esters synthesized with this compound exhibit desirable features like high purity, controlled structure, and solubility in various solvents. [] These characteristics make them promising candidates for developing membranes with tailored separation properties. The chirality introduced by this compound could potentially lead to enantioselective membranes, which are highly sought after in various fields, including pharmaceuticals and chiral separations.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。